1-(3-Chlorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a chlorinated phenyl group and a triazinylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea typically involves the following steps:
Formation of the Triazinylmethyl Intermediate: This step involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable methylating agent under controlled conditions to form the triazinylmethyl intermediate.
Coupling with 3-Chlorophenyl Isocyanate: The intermediate is then reacted with 3-chlorophenyl isocyanate in the presence of a base to form the final urea derivative.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-(3-Chlorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(methyl)urea: Similar structure but lacks the triazinylmethyl group.
1-(3-Chlorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)ethyl)urea: Similar but with an ethyl group instead of a methyl group.
Uniqueness: 1-(3-Chlorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea is unique due to the presence of both the chlorinated phenyl group and the triazinylmethyl moiety, which confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Biological Activity
1-(3-Chlorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group and a triazine moiety, contributing to its unique biological activity. Its chemical structure can be represented as follows:
Synthesis
The synthesis of this compound involves the reaction of 3-chlorophenyl isocyanate with 4,6-dimethoxy-1,3,5-triazine derivatives. The reaction conditions typically include organic solvents and controlled temperatures to ensure optimal yield and purity.
Antitumor Activity
Research indicates that compounds containing triazine rings exhibit significant antitumor properties. For instance, derivatives of triazine have shown cytotoxic effects against various cancer cell lines. In a study assessing the activity of similar compounds, it was found that the presence of electron-withdrawing groups like chlorine enhances antiproliferative activity due to increased reactivity towards cellular targets .
The mechanism by which this compound exerts its biological effects may involve:
- DNA Interaction : Similar compounds have demonstrated the ability to induce DNA cross-linking and damage, leading to apoptosis in cancer cells .
- Enzyme Inhibition : The triazine moiety may inhibit specific enzymes involved in tumor progression or survival pathways .
Antibacterial Activity
The compound also shows promise as an antibacterial agent. Studies have indicated that triazine derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring enhance antibacterial efficacy .
Case Study 1: Antitumor Efficacy
In a controlled experiment involving various cancer cell lines (e.g., HT29 and MCF7), this compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests a higher potency in inducing cell death through apoptosis.
Case Study 2: Antibacterial Activity
A study evaluated the antibacterial efficacy of various triazine derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones compared to control antibiotics.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O3/c1-21-12-17-10(18-13(19-12)22-2)7-15-11(20)16-9-5-3-4-8(14)6-9/h3-6H,7H2,1-2H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIKUZWVYNTGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)NC2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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